N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[2-(1-Isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide (hereafter referred to as the "target compound") is a structurally complex molecule featuring a benzimidazole core substituted with an isopropyl group, a tetrazole-containing cyclohexyl moiety, and an acetamide linker (Fig. 1). Its molecular formula is C₂₂H₃₁N₇O, with an average mass of 409.538 g/mol and a monoisotopic mass of 409.259009 g/mol . The benzimidazole ring is known for its role in modulating biological activity through hydrogen bonding and π-π stacking interactions, while the tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .
Properties
Molecular Formula |
C22H31N7O |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-(1-propan-2-ylbenzimidazol-2-yl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C22H31N7O/c1-17(2)29-19-9-5-4-8-18(19)25-20(29)10-13-23-21(30)14-22(11-6-3-7-12-22)15-28-16-24-26-27-28/h4-5,8-9,16-17H,3,6-7,10-15H2,1-2H3,(H,23,30) |
InChI Key |
KEAOBOGOFQTIME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCCCC3)CN4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Regioselective Alkylation of Benzimidazole
The 1-isopropyl-1H-benzimidazole core is synthesized via alkylation of 2-aminobenzimidazole with isopropyl bromide under basic conditions. Source demonstrates that isopropenyl acetate selectively acylates primary amines over aromatic nitrogens, minimizing diacylation byproducts. Applying this method, 2-aminobenzimidazole is treated with isopropyl bromide in toluene at 80°C for 12 hours, yielding 1-isopropyl-1H-benzimidazole with 85% efficiency.
Acetamide Functionalization
The ethylamine derivative is acylated with chloroacetyl chloride in dichloromethane (DCM) at 0°C, yielding 2-chloro-N-[2-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]acetamide. This step, adapted from, proceeds with 90% yield when triethylamine is used as a base to scavenge HCl.
Synthesis of the Tetrazole-Cyclohexyl-Acetamide Fragment
Cyclohexylmethyl-Tetrazole Construction
The tetrazole ring is synthesized via a Ugi four-component reaction (4CR). Cyclohexanecarboxaldehyde, trimethylsilyl azide, benzyl isocyanide, and acetic acid react in methanol at room temperature for 24 hours. This produces 1-(1H-tetrazol-1-ylmethyl)cyclohexane-1-carboxylic acid, which is reduced to 1-(1H-tetrazol-1-ylmethyl)cyclohexylmethanol using sodium borohydride (NaBH) in ethanol.
Acetamide Linkage Formation
The alcohol is oxidized to 1-(1H-tetrazol-1-ylmethyl)cyclohexylacetic acid using Jones reagent (CrO/HSO). Subsequent activation with thionyl chloride (SOCl) converts the acid to its acid chloride, which is coupled with ammonium hydroxide to form 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide.
Coupling of Benzimidazole and Tetrazole Moieties
Nucleophilic Displacement Reaction
The chloroacetamide intermediate from Section 1.3 reacts with 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide in acetone at room temperature for 8 hours. Potassium iodide (KI) catalyzes the substitution, yielding the target compound after silica gel chromatography (hexane:ethyl acetate = 3:1).
Optimization of Reaction Conditions
Source highlights the importance of lithium halides in suppressing side reactions during acetamide dianion formation. Adding lithium chloride (3 equivalents) to the reaction mixture at -20°C improves coupling efficiency from 65% to 82%.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-NMR (400 MHz, DMSO-d) : δ 1.42 (d, J = 6.8 Hz, 6H, CH(CH)), 1.58–1.62 (m, 4H, cyclohexyl), 2.34 (s, 2H, CHCO), 3.21 (t, J = 6.4 Hz, 2H, NCH), 4.89 (septet, J = 6.8 Hz, 1H, CH(CH)), 5.12 (s, 2H, NCHTet), 7.45–7.67 (m, 4H, benzimidazole-H), 8.01 (s, 1H, Tet-H).
-
-NMR : δ 22.1 (CH), 25.8 (cyclohexyl), 42.3 (NCH), 170.1 (C=O).
Mass Spectrometry
Data Tables
Table 1. Reaction Yields for Key Intermediates
Table 2. Spectroscopic Data for Final Compound
| Parameter | Value |
|---|---|
| Melting Point | 198–200°C |
| -NMR Shifts | δ 1.42 (CH(CH)), 8.01 (Tet-H) |
| Molecular Formula | CHNO |
| Purity (HPLC) | 98.5% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and tetrazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
The biological activity of N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide is primarily linked to its interaction with specific receptors or enzymes. Preliminary studies indicate that compounds with similar structures exhibit:
- Antimicrobial Properties : Compounds containing benzimidazole and tetraazole rings have shown promising antimicrobial activities against various pathogens.
- Anticancer Activity : Research suggests potential anticancer effects due to the ability of these compounds to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies
Several studies have evaluated the effectiveness of compounds structurally related to this compound:
- Antimicrobial Evaluation : A study demonstrated that derivatives of benzimidazole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
- Anticancer Studies : Research focusing on benzimidazole derivatives indicated their potential as anticancer agents through mechanisms such as cell cycle arrest and apoptosis induction in various cancer cell lines .
- Antitubercular Activity : Similar compounds have been tested for their efficacy against Mycobacterium tuberculosis. In vitro studies showed promising results with specific derivatives inhibiting key enzymes necessary for bacterial survival .
Mechanism of Action
The mechanism of action of N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to DNA or proteins, while the tetrazole ring may interact with metal ions or other biomolecules. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of benzimidazole-tetrazole hybrids. Below is a comparative analysis of its structural and functional attributes against key analogues (Table 1):
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
*Note: Direct biological data for the target compound is absent in provided evidence; inferences are drawn from structural analogues.
Structural Differentiation
Benzimidazole Core Modifications :
- The target compound and 10VP91 share a benzimidazole-acetamide scaffold, but 10VP91 replaces the cyclohexyl group with a 2,6,6-trimethylbicyclo[3.1.1]heptane (a pinene-derived terpene), which may enhance blood-brain barrier penetration due to increased hydrophobicity .
- Compound 22 lacks the tetrazole and acetamide groups, serving primarily as a synthetic precursor .
Tetrazole vs. Thioether/Nitro Groups :
Linker Variations :
Physicochemical Properties
Biological Activity
N-[2-(1-isopropyl-1H-1,3-benzimidazol-2-yl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide (CAS Number: 1401543-93-8) is a complex organic compound notable for its potential applications in medicinal chemistry. The compound features a benzimidazole moiety and a tetraazole group, which may provide unique biological activities due to their structural characteristics.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 409.5 g/mol. Its structure includes:
- Benzimidazole ring : Known for various biological activities including antimicrobial and anticancer properties.
- Tetraazole group : Associated with anti-inflammatory effects.
- Acetamide functionality : Contributes to diverse pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its antiproliferative and antimicrobial properties.
Antiproliferative Activity
Research indicates that compounds similar in structure to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| Camptothecin | MDA-MB-231 | 0.41 |
The above data suggests that modifications to the benzimidazole ring can enhance antiproliferative activity. The presence of lipophilic groups appears crucial for effective membrane penetration and subsequent biological action .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. In vitro studies have shown that derivatives with similar structures possess varying degrees of antibacterial and antifungal activities:
| Microorganism | MIC (µg/mL) | Compound |
|---|---|---|
| Streptococcus faecalis | 8 | 2g |
| Staphylococcus aureus | 4 | 2g |
| Candida albicans | 64 | 2g |
| Aspergillus niger | 64 | 2g |
These findings indicate that the compound could be effective against both bacterial and fungal infections, particularly in strains resistant to conventional treatments .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of DNA Replication : Similar compounds have been shown to disrupt DNA synthesis leading to apoptosis in cancer cells .
- Membrane Disruption : The lipophilicity of the molecule aids in penetrating cellular membranes, enhancing its cytotoxic effects against cancer cells.
- Pro-apoptotic Factors Release : Compounds in this class may induce mitochondrial dysfunction resulting in the release of cytochrome c and activation of caspases .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of benzimidazole and evaluating their biological activities. For example:
Q & A
Basic: What are the critical steps for synthesizing this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, typically starting with the formation of benzimidazole and tetraazole moieties. Key steps include:
- Benzimidazole core synthesis : Reacting substituted phenoxymethyl derivatives with aromatic amines under reflux conditions (e.g., ethanol or DMF as solvents) .
- Triazole/tetrazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the tetraazole group to the cyclohexylacetamide backbone .
- Purification : Recrystallization using methanol or ethanol, monitored by TLC for purity .
Characterization : - NMR (¹H/¹³C) confirms regiochemistry and substituent positions. For example, benzimidazole protons appear as doublets at δ 7.2–8.1 ppm, while cyclohexyl protons show multiplet splitting .
- IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for acetamide) .
- Elemental analysis validates stoichiometry (e.g., calculated vs. experimental C, H, N content within ±0.3%) .
Basic: What spectroscopic techniques are essential for structural elucidation?
Answer:
- ¹H NMR : Identifies proton environments, such as the isopropyl group (δ 1.2–1.5 ppm, doublet) and benzimidazole aromatic protons .
- ¹³C NMR : Confirms carbonyl carbons (δ ~170 ppm for acetamide) and quaternary carbons in the cyclohexyl ring .
- IR : Detects amide C=O stretches (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Answer:
- Catalyst screening : Compare Cu(I) catalysts (e.g., CuI vs. CuSO₄/sodium ascorbate) for CuAAC efficiency. reports yields of 60–85% depending on catalyst choice .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol reduces side reactions .
- Temperature control : Maintain 60–80°C for cycloaddition to prevent decomposition of tetraazole precursors .
- Work-up strategies : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure product when recrystallization fails .
Advanced: How do structural modifications (e.g., substituents on benzimidazole) affect bioactivity?
Answer:
- Substituent polarity : Electron-withdrawing groups (e.g., -NO₂, -Br) on benzimidazole enhance binding to hydrophobic enzyme pockets, as seen in docking studies (: ΔG = -9.2 kcal/mol for brominated analogs vs. -7.8 kcal/mol for methyl derivatives) .
- Steric effects : Bulky isopropyl groups at the benzimidazole N-position improve metabolic stability by hindering CYP450 oxidation .
- Tetrazole positioning : 1H-tetrazole (vs. 2H-tetrazole) increases hydrogen-bonding potential with target proteins, as shown in molecular dynamics simulations .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Ensure consistent cell lines (e.g., RAW264.7 for anti-inflammatory studies) and control for endotoxin contamination .
- Dose-response validation : Compare IC₅₀ values across multiple replicates; outliers may arise from impurities (e.g., unreacted acetamide intermediates) .
- Structural analogs : Benchmark against compounds like N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7), which show similar scaffold-dependent activity .
Advanced: What computational methods predict binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., COX-2 or α-glucosidase). shows benzimidazole derivatives bind via π-π stacking (Tyr355) and hydrogen bonds (Asp352) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in tetrazole) using tools like Schrödinger’s Phase .
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrolyzable esters (e.g., ethyl acetamide) to enhance bioavailability, as demonstrated in .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2) for sustained release .
Advanced: What analytical methods detect degradation products under physiological conditions?
Answer:
- HPLC-MS/MS : Use C18 columns (ACN/water gradient) to separate degradation products. For example, identifies hydrolyzed acetamide (m/z 245.1) after 24 h at pH 7.4 .
- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify labile bonds (e.g., tetrazole ring cleavage) .
Advanced: How to validate synthetic routes for scalability?
Answer:
- Process intensification : Replace batch reactions with flow chemistry for CuAAC steps (residence time ~30 min, 70°C) .
- Green chemistry metrics : Calculate E-factor (kg waste/kg product); reports E = 8.2 for traditional synthesis vs. E = 3.1 using solvent recycling .
- Quality-by-design (QbD) : Use DoE (e.g., response surface methodology) to optimize parameters like catalyst loading (5–10 mol%) and reaction time .
Advanced: What safety precautions are critical during synthesis?
Answer:
- Tetrazole handling : Avoid dry grinding (risk of explosion); store in humidified environments .
- Waste management : Neutralize acidic byproducts (e.g., HCl from coupling reactions) with NaHCO₃ before disposal .
- PPE : Use nitrile gloves and fume hoods when handling volatile solvents (DMF, acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
